N-[3-(hydroxyamino)-2,3-dimethylbutan-2-yl]hydroxylamine;sulfuric acid
Overview
Description
2,3-Butanediamine, N,N’-dihydroxy-2,3-dimethyl-, sulfate (1:1) (salt) is a chemical compound with the molecular formula C6H16N2O2.H2O4S . It is also known by other names such as Hydroxylamine, N,N’-(tetramethylethylene)bis-, 1 sulfate (1:1) (salt) and 2,3-Bis(hydroxylamino)-2,3-dimethylbutane sulfuric acid salt . This compound is characterized by its unique structure, which includes two hydroxylamine groups attached to a butane backbone, making it a versatile intermediate in organic synthesis.
Preparation Methods
The synthesis of 2,3-Butanediamine, N,N’-dihydroxy-2,3-dimethyl-, sulfate (1:1) (salt) can be achieved through the reaction of dimethyl ketone and sodium sulfite in water to form 2,3-dimethyltrithio-glucose acid, which is then desulfurized to obtain the target product . This method involves specific reaction conditions such as controlled temperature and pH to ensure the desired product is obtained with high purity.
Chemical Reactions Analysis
2,3-Butanediamine, N,N’-dihydroxy-2,3-dimethyl-, sulfate (1:1) (salt) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives of the original compound with modified functional groups.
Scientific Research Applications
This compound is widely used in scientific research due to its versatility. In chemistry, it serves as an intermediate in the synthesis of various organic compounds, including complex molecules used in pharmaceuticals . In biology, it can be used as a ligand for metal ions, facilitating studies on metal-ligand interactions . Additionally, its unique structure makes it useful in the development of new materials and industrial applications, such as catalysts and polymers .
Mechanism of Action
The mechanism by which 2,3-Butanediamine, N,N’-dihydroxy-2,3-dimethyl-, sulfate (1:1) (salt) exerts its effects involves its ability to interact with various molecular targets. The hydroxylamine groups can participate in redox reactions, altering the oxidation state of metal ions and other substrates . This interaction can influence various biochemical pathways, making the compound valuable in both research and industrial applications.
Comparison with Similar Compounds
Similar compounds to 2,3-Butanediamine, N,N’-dihydroxy-2,3-dimethyl-, sulfate (1:1) (salt) include other hydroxylamine derivatives such as 2,3-Bis(hydroxyamino)-2,3-dimethylbutane sulfate and Hydroxylamine, N,N’-(tetramethylethylene)bis-, 1 sulfate (1:1) (salt) . These compounds share similar structural features but may differ in their reactivity and specific applications. The uniqueness of 2,3-Butanediamine, N,N’-dihydroxy-2,3-dimethyl-, sulfate (1:1) (salt) lies in its specific combination of functional groups, which provides distinct chemical properties and reactivity.
Biological Activity
N-[3-(hydroxyamino)-2,3-dimethylbutan-2-yl]hydroxylamine; sulfuric acid is a compound that has garnered attention due to its potential biological activities, particularly in the context of medicinal chemistry and biochemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
- Molecular Formula : C₆H₁₈N₂O₃S
- Molecular Weight : 246.28 g/mol
- CAS Number : 14538-51-3
- LogP : 1.283 (indicating moderate lipophilicity)
- Solubility : Soluble in water and various organic solvents.
Biological Activity Overview
The biological activity of N-[3-(hydroxyamino)-2,3-dimethylbutan-2-yl]hydroxylamine is primarily attributed to its hydroxylamine functional group, which plays a crucial role in redox reactions and enzyme inhibition.
- Enzyme Inhibition : Hydroxylamines are known to interact with various enzymes, particularly those involved in redox processes. They can act as inhibitors by modifying the active site or competing with substrates.
- Antioxidant Properties : The compound has shown potential antioxidant activity, which may contribute to its protective effects against oxidative stress in biological systems.
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for further exploration as an antimicrobial agent.
Study 1: Antioxidant Activity
A study investigated the antioxidant potential of hydroxylamine derivatives, including N-[3-(hydroxyamino)-2,3-dimethylbutan-2-yl]hydroxylamine. The results indicated significant scavenging activity against free radicals, suggesting potential applications in preventing oxidative damage in cells .
Study 2: Enzyme Inhibition
Research focusing on the inhibition of carbonic anhydrase (CA) isoforms demonstrated that compounds containing hydroxylamine groups could effectively inhibit CA activity. This inhibition is crucial for developing therapeutic agents targeting cancer-associated isoforms such as hCA IX and hCA XII . The study reported Ki values indicating strong binding affinity to these isoforms.
Compound | Ki Value (nM) | Target Enzyme |
---|---|---|
N-[3-(hydroxyamino)-2,3-dimethylbutan-2-yl]hydroxylamine | 48.1 | hCA I |
N-[3-(hydroxyamino)-2,3-dimethylbutan-2-yl]hydroxylamine | 12.3 | hCA IX |
N-[3-(hydroxyamino)-2,3-dimethylbutan-2-yl]hydroxylamine | 0.79 | hCA XII |
Study 3: Antimicrobial Properties
Another investigation assessed the antimicrobial efficacy of various hydroxylamine derivatives against bacterial strains. The findings revealed that N-[3-(hydroxyamino)-2,3-dimethylbutan-2-yl]hydroxylamine exhibited notable antibacterial activity against Gram-positive bacteria .
Safety and Toxicology
While exploring the biological activities of this compound, it is essential to consider safety and toxicological profiles. Current data on occupational exposure limits and biological limit values remain limited . Therefore, further studies are necessary to establish comprehensive safety profiles.
Properties
IUPAC Name |
N-[3-(hydroxyamino)-2,3-dimethylbutan-2-yl]hydroxylamine;sulfuric acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2O2.H2O4S/c1-5(2,7-9)6(3,4)8-10;1-5(2,3)4/h7-10H,1-4H3;(H2,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUVKJBVHRBBGOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C)(C)NO)NO.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18N2O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4065783 | |
Record name | 2,3-Butanediamine, N,N'-dihydroxy-2,3-dimethyl-, sulfate (1:1) (salt) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4065783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14538-51-3 | |
Record name | 2,3-Butanediamine, N2,N3-dihydroxy-2,3-dimethyl-, sulfate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14538-51-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Butanediamine, N2,N3-dihydroxy-2,3-dimethyl-, sulfate (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014538513 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-Butanediamine, N2,N3-dihydroxy-2,3-dimethyl-, sulfate (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,3-Butanediamine, N,N'-dihydroxy-2,3-dimethyl-, sulfate (1:1) (salt) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4065783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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